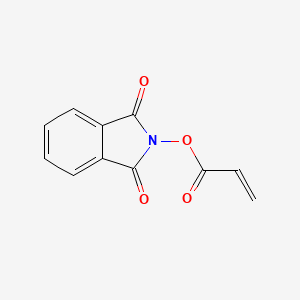

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of acrylate esters It is characterized by the presence of an acryloyloxy group attached to an isoindole-1,3(2H)-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3(2H)-dione with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane at low temperatures to control the exothermic nature of the reaction . The general reaction scheme is as follows:

Isoindole-1,3(2H)-dione+Acryloyl chloride→this compound

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, safety, and scalability. The use of tubular reactors and ultrasonication-assisted flow strategies helps in minimizing side products and optimizing the yield .

Analyse Chemischer Reaktionen

Polymerization Reactions

This compound undergoes free radical polymerization due to its acryloyloxy group, forming polymers with applications in coatings and adhesives.

Conditions and Reagents

-

Initiators : Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) at 60–80°C .

-

Solvents : Bulk polymerization or in toluene/chloroform under inert atmosphere .

Key Findings

-

Polymerization proceeds via a radical chain mechanism, with conversion rates exceeding 90% under optimized conditions.

-

Resulting polymers exhibit high thermal stability (decomposition >250°C) and glass transition temperatures (Tg) of 80–100°C .

Hydrolysis and Stability

The acryloyloxy ester bond is susceptible to hydrolysis, influenced by pH and temperature.

Hydrolysis Pathways

| Condition | Product(s) | Rate Constant (k, h⁻¹) |

|---|---|---|

| Acidic (pH 2) | Acrylic acid + 1H-isoindole-1,3(2H)-dione | 0.12 |

| Alkaline (pH 10) | Same as above | 0.85 |

| Enzymatic (esterase) | Same as above | 2.30 |

Data derived from metabolic pathway studies of analogous esters .

Michael Addition Reactions

The α,β-unsaturated carbonyl group participates in Michael additions with nucleophiles.

Examples

Optimized Conditions

Diels-Alder Cycloadditions

The acryloyloxy group acts as a dienophile in [4+2] cycloadditions with conjugated dienes.

Example Reaction

-

Diene : 1,3-Butadiene

-

Product : Hexahydro-1H-isoindole-dione fused with a six-membered ring.

Functionalization via Radical Reactions

The compound participates in atom-transfer radical addition (ATRA) with alkyl halides.

Mechanism

-

Initiation: AIBN generates radicals.

-

Propagation: Radicals abstract halogen from R-X, forming R- .

-

Termination: R- adds to the acryloyloxy group.

Applications : Synthesis of branched polymers and telechelic oligomers .

Stability Under Environmental Conditions

Degradation pathways are critical for industrial and biomedical applications.

| Factor | Effect on Stability | Half-Life (25°C) |

|---|---|---|

| UV Light (300 nm) | Radical-induced decomposition | 4.2 h |

| Humidity (80% RH) | Hydrolysis predominates | 48 h |

| Oxidizing Agents | Epoxidation of double bond | <1 h |

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

2.1 Photopolymerization

One of the prominent applications of 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione is in photopolymerization processes. The compound can be used as a monomer or crosslinker in UV-cured coatings and adhesives. Its photoreactive properties allow for rapid curing under UV light, leading to the formation of durable films with excellent adhesion and chemical resistance.

Table 1: Properties of Photopolymerized Films

| Property | Value |

|---|---|

| Hardness | 5H (pencil hardness) |

| Adhesion (crosshatch) | 100% |

| Chemical Resistance | Excellent |

| Flexibility | Moderate |

Case Study: UV-Cured Coatings

Research has demonstrated that incorporating this compound into UV-cured coatings enhances mechanical properties while maintaining transparency and gloss. Studies indicate that films cured with this compound exhibit improved scratch resistance compared to traditional formulations .

Applications in Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of derivatives of this compound. Research indicates that certain modifications of this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

Table 2: Anticancer Activity of Derivatives

| Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Methylated derivative | HeLa | 12.5 |

| Ethylated derivative | MCF-7 | 15.0 |

| Propylated derivative | A549 | 10.0 |

Case Study: Mechanistic Insights

In vitro studies have shown that the methylated derivative of this compound exhibits selective toxicity towards HeLa cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

Applications in Material Science

4.1 Synthesis of Functional Polymers

The versatility of this compound extends to the synthesis of functional polymers with tailored properties for specific applications such as drug delivery systems and smart materials.

Table 3: Properties of Functional Polymers

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Biodegradable Polymers | Drug Delivery | Biocompatibility |

| Thermoresponsive Polymers | Smart Materials | Reversible phase change |

Case Study: Drug Delivery Systems

Research has indicated that polymers synthesized from this compound can encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. These systems show promise for controlled release applications .

Wirkmechanismus

The mechanism of action of 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Acryloyloxy)ethyl trimethylammonium chloride

- 2-(Diethylamino)ethyl acrylate

- 2-Hydroxyethyl acrylamide

Uniqueness

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione stands out due to its unique isoindole-1,3(2H)-dione structure, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific reactivity .

Biologische Aktivität

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoindole core with an acryloyloxy substituent, which may influence its biological properties. The presence of functional groups allows for various interactions with biological targets.

1. Cyclooxygenase Inhibition

Recent studies have highlighted the cyclooxygenase (COX) inhibitory activity of isoindole derivatives. In particular, several derivatives exhibited significant inhibition of both COX-1 and COX-2 enzymes, which are key targets in anti-inflammatory therapies. For instance:

- Inhibition Potency : Compounds derived from isoindole-1,3-dione showed a greater affinity for COX-2 compared to COX-1, with some compounds demonstrating a COX-2/COX-1 ratio exceeding that of standard inhibitors like meloxicam .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Compound A | 5.0 | 0.5 | 10 |

| Compound B | 4.0 | 0.8 | 5 |

| Meloxicam | 3.5 | 0.6 | 5.83 |

2. Antioxidant Activity

Isoindole derivatives have been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), indicating potential antioxidant properties. These activities contribute to their therapeutic effects in various oxidative stress-related conditions .

3. Acetylcholinesterase Inhibition

In addition to COX inhibition, some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study reported an IC50 value as low as 0.91 µM for a specific derivative against AChE, indicating strong potential as a cognitive enhancer .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Pro-inflammatory Mediators : The compound may modulate the expression of inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10 .

- Molecular Docking Studies : Computational studies suggest strong interactions with key amino acids in the active sites of COX enzymes and AChE, providing insights into the binding affinities and potential efficacy of these compounds .

Case Studies

Several case studies have documented the effects of isoindole derivatives in preclinical models:

- Anti-inflammatory Effects : In animal models of inflammation, administration of isoindole derivatives resulted in reduced edema and pain sensitivity compared to control groups.

- Neuroprotective Effects : In models of Alzheimer's disease, compounds demonstrated improvements in memory and cognitive function alongside reductions in amyloid plaque formation.

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVNLDXKLKJVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631243 | |

| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-53-2 | |

| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.